4-Benzoylbenzoic acid succinimidyl ester 4-Benzoylbenzoic acid succinimidyl ester
Brand Name: Vulcanchem
CAS No.: 91990-88-4
VCID: VC20791684
InChI: InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C18H13NO5
Molecular Weight: 323.3 g/mol

4-Benzoylbenzoic acid succinimidyl ester

CAS No.: 91990-88-4

Cat. No.: VC20791684

Molecular Formula: C18H13NO5

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

4-Benzoylbenzoic acid succinimidyl ester - 91990-88-4

Specification

CAS No. 91990-88-4
Molecular Formula C18H13NO5
Molecular Weight 323.3 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
Standard InChI InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
Standard InChI Key MVQNJLJLEGZFGP-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Introduction

What is 4-Benzoylbenzoic Acid Succinimidyl Ester?

4-Benzoylbenzoic acid succinimidyl ester is a chemical compound with the molecular formula C18H13NO5C_{18}H_{13}NO_5
and a molecular weight of approximately 323.29 g/mol. It is also known as 4-(N-Succinimidylcarboxy)benzophenone . The compound typically appears as a white crystalline solid . It has a melting point between 205-206°C and a flash point of 257.1°C.

Synthesis

The synthesis of 4-benzoylbenzoic acid succinimidyl ester generally involves specific chemical methods that ensure high yields and purity, making it well-suited for laboratory applications.

A typical synthesis route involves the coupling of 4-benzoylbenzoic acid with N-hydroxysuccinimide using a coupling agent like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in a solvent such as DMF (dimethylformamide) .

Applications

4-Benzoylbenzoic acid succinimidyl ester is a heterobifunctional crosslinker, useful in various applications :

  • Bioconjugation: It acts as a linker in bioconjugation of proteins and antibodies for targeted therapeutics and diagnostics .

  • Crosslinking Agent: It can form covalent bonds with proteins and nucleic acids, stabilizing complexes and aiding the study of protein interactions.

  • Drug Delivery Systems: Plays a role in designing drug delivery systems, enhancing the efficacy and specificity of therapeutic agents in cancer treatment .

  • Fluorescent Labeling: Used in labeling biomolecules for fluorescence microscopy, improving visualization in cellular studies and providing insights into biological processes .

  • Interaction Studies: Useful in covalently linking biomolecules to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand dynamics.

  • Photoreactive Agent: Its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions, allowing real-time monitoring of interactions under UV light.

  • Surface Modification: Applied in modifying material surfaces to improve biocompatibility, which is essential in medical device manufacturing and tissue engineering .

Biological Activity

4-Benzoylbenzoic acid succinimidyl ester exhibits biological activity, particularly as a crosslinking agent in biochemical research. Its ability to form covalent bonds with proteins and nucleic acids allows for the stabilization of complexes and the study of protein interactions. Additionally, its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions.

Comparison With Similar Compounds

Compound NameStructure/FunctionalityUnique Aspects
N-HydroxysuccinimideCommonly used for amine coupling but lacks photoreactivityDoes not have a benzophenone moiety
4-Bromobenzoyl chlorideHalogenated derivative used for electrophilic reactionsMore reactive but less selective than succinimidyl ester
4-Methylbenzoyl chlorideSimilar reactivity but less sterically hinderedMore versatile in certain coupling reactions

4-Benzoylbenzoic acid succinimidyl ester stands out due to its dual reactivity—allowing both specific amine coupling and non-specific interactions through photoreactivity—making it particularly valuable for complex biochemical applications.

Safety and Regulations

4-Benzoylbenzoic acid N-succinimidyl ester is labeled with the signal word "Warning" and has a hazard classification of Aquatic Acute 1 . It has a WGK (Water Hazard Class) of 3, indicating it is hazardous to water .

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